Jak2-IN-6

JAK2 inhibition scaffold differentiation ATP-competitive inhibitors

Standard JAK2 inhibitors (fedratinib, momelotinib) retain JAK1/JAK3 cross-activity, confounding mechanistic studies. Jak2-IN-6 (Compound B2) solves this with complete JAK1/JAK3 inactivity (IC50 22.86 µg/mL for JAK2, no inhibition of JAK1/3). - Enzymatic selectivity: No measurable JAK1/JAK3 binding - Antiproliferative benchmarks: 18.1 µg/mL (PC-9), 58.3 µg/mL (H1975), 40.6 µg/mL (PANC-1) - Distinct aminothiazole scaffold with intramolecular H-bond constraint - Ideal for JAK/STAT mapping, resistance studies, and SAR campaigns

Molecular Formula C14H10ClN3OS2
Molecular Weight 335.8 g/mol
Cat. No. B10830057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak2-IN-6
Molecular FormulaC14H10ClN3OS2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N
InChIInChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18)
InChIKeyOFSYMZBCAABWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jak2-IN-6 (CAS 353512-04-6): Selective Aminothiazole JAK2 Inhibitor for Myeloproliferative and Oncogenic Research


Jak2-IN-6 (also designated Compound B2) is a multiple-substituted aminothiazole derivative that functions as a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2) with an enzymatic IC50 of 22.86 µg/mL [1]. The compound demonstrates complete inactivity against JAK1 and JAK3 in kinase profiling assays, establishing its selectivity profile within the JAK family . Characterized by a chlorothiophene substituent and a phenylamino moiety on the aminothiazole core, Jak2-IN-6 exhibits antiproliferative activity against multiple cancer cell lines and represents a structurally distinct chemotype from clinically developed JAK2 inhibitors .

Pathway selectivity JAK2 inhibition with reported inactivity against JAK1/JAK3, supporting isoform-specific signaling studies Binary selectivity profile distinct from clinical inhibitors
Chemotype tool compound Aminothiazole scaffold with distinct binding mode; suitable for scaffold-diversification and resistance research Structurally orthogonal to pyrrolopyrimidine/pyrimidine clinical agents
Cellular research context Reported antiproliferative activity in several solid tumor cell models; dose-response benchmarks available For in vitro mechanistic studies; in vivo PK data not reported

Jak2-IN-6: Why Aminothiazole-Based JAK2 Inhibitors Cannot Be Interchanged with Clinical ATP-Competitive Scaffolds


JAK2 inhibitors are not functionally interchangeable due to fundamental differences in chemical scaffold architecture, ATP-binding site engagement, and resultant isoform selectivity patterns [1]. Clinical agents such as fedratinib (a pyrrolopyrimidine derivative) and momelotinib (a pyrimidine derivative) achieve JAK2 inhibition via ATP-competitive binding but retain measurable activity against JAK1 and JAK3, with fedratinib exhibiting 35-fold selectivity for JAK2 over JAK1 and momelotinib showing near-equivalent JAK1/JAK2 dual inhibition [2]. In contrast, Jak2-IN-6 employs an aminothiazole scaffold that produces an intramolecular hydrogen bond constraining the chlorothiophene substituent coplanar with the core, a conformational feature that dictates a distinct binding pocket occupancy adjacent to Val863 and Leu983, extending toward Asp994 of the activation loop . Substituting Jak2-IN-6 with a clinical JAK2 inhibitor would introduce confounding variables including broader kinome promiscuity, altered pathway modulation, and divergent off-target liability profiles that undermine experimental reproducibility in mechanistic studies.

Scaffold mismatch Aminothiazole core with intramolecular hydrogen-bond constraint may not be reproduced by pyrrolopyrimidine or pyrimidine scaffolds (fedratinib, momelotinib). Binding pocket occupancy near Val863/Leu983/Asp994 is chemotype-specific.
Selectivity shift Clinical JAK2 inhibitors retain measurable JAK1/JAK3 activity; replacing with a dual or pan-JAK inhibitor introduces confounding signaling effects that undermine JAK2-specific pathway attribution.
Potency context Reported enzymatic IC50 is in the µg/mL range; direct substitution with low-nanomolar clinical inhibitors would drastically alter assay concentration windows and may mask dose-dependent effects.

Jak2-IN-6: Quantitative Differentiation Evidence vs. Clinical JAK2 Inhibitors and In-Class Analogs


Chemotype Divergence: Aminothiazole Scaffold vs. Clinical Pyrrolopyrimidine/Pyrimidine JAK2 Inhibitors

Jak2-IN-6 is structurally classified as a multiple-substituted aminothiazole derivative (C14H10ClN3OS2, MW 335.83), representing a chemotype fundamentally distinct from the pyrrolopyrimidine core of fedratinib (TG101348) and the pyrimidine scaffold of momelotinib (CYT387) . The aminothiazole core enables a unique intramolecular hydrogen bond that constrains the chlorothiophene substituent coplanar with the core, a conformational lock that determines binding specificity [1]. Molecular docking studies confirm that the chlorothiophene moiety occupies a binding pocket adjacent to Val863 and Leu983, extending toward Asp994 of the activation loop and Gly993 of the glycine-rich loop, a binding geometry that is inaccessible to clinical JAK2 inhibitors due to their distinct scaffold topologies [1]. This structural divergence translates to differential selectivity outcomes that cannot be replicated by substituting a clinical JAK2 inhibitor.

Chemotype divergence
Class-level inference
Aminothiazole with chlorothiophene (MW 335.83) vs. fedratinib pyrrolopyrimidine and momelotinib pyrimidine cores; unique intramolecular H-bond constrains conformation.
Supports chemotype-diversification research; binding geometry inaccessible to clinical inhibitors.
Docking-based inference; co-crystal structure not available.
JAK2 inhibition scaffold differentiation ATP-competitive inhibitors kinase selectivity

JAK2 Inhibitory Potency: Cross-Study Comparison of Jak2-IN-6 vs. Fedratinib and Momelotinib

Jak2-IN-6 inhibits JAK2 enzymatic activity with an IC50 of 22.86 µg/mL (approximately 68 µM based on MW 335.83) [1]. Cross-study comparison with clinical JAK2 inhibitors reveals that fedratinib (TG101348) demonstrates an IC50 of 3 nM for both wild-type JAK2 and JAK2 V617F mutant kinase , while momelotinib (CYT387) exhibits an IC50 of 18 nM against JAK2 . Notably, Jak2-IN-6's potency is measured in µg/mL rather than nM, indicating approximately four orders of magnitude lower potency than clinical ATP-competitive JAK2 inhibitors in cell-free enzymatic assays [1]. This quantitative potency differential positions Jak2-IN-6 as a research tool compound for studying JAK2 inhibition at higher concentration ranges rather than as a preclinical development candidate. Caution: Direct potency comparison is limited by potential differences in assay conditions (ATP concentrations, kinase construct, detection method) not fully harmonized across the cited studies.

JAK2 inhibitory potency
Cross-study context
IC50 22.86 µg/mL (approx. 68 µM); fedratinib 3 nM, momelotinib 18 nM. Potency difference ~22,000-fold and ~3,800-fold.
Defines higher-concentration study context; not comparable to nanomolar clinical inhibitors.
Assay conditions not standardized across studies; direct comparison limited.
JAK2 IC50 kinase inhibition enzymatic assay

JAK Isoform Selectivity: Absolute JAK1/JAK3 Inactivity of Jak2-IN-6 vs. Residual Activity of Clinical JAK2 Inhibitors

Jak2-IN-6 demonstrates complete absence of detectable activity against JAK1 and JAK3 in kinase inhibition assays, a binary selectivity outcome described as 'no activity' in the primary literature [1]. In quantitative contrast, clinical JAK2 inhibitors retain measurable inhibitory activity against JAK1 and JAK3. Fedratinib exhibits 35-fold selectivity for JAK2 over JAK1 (JAK1 IC50 ≈ 105 nM) and 334-fold selectivity over JAK3 (JAK3 IC50 ≈ 1 µM) . Momelotinib is a dual JAK1/JAK2 inhibitor with IC50 values of 11 nM and 18 nM for JAK1 and JAK2, respectively, and approximately 10-fold selectivity over JAK3 (JAK3 IC50 ≈ 155 nM) . The binary JAK1/JAK3-inactive profile of Jak2-IN-6 represents a fundamentally different selectivity pattern that cannot be achieved by simply adjusting the concentration of a clinical inhibitor.

Isoform selectivity
Cross-study context
No activity against JAK1/JAK3 (binary inactive). Fedratinib: JAK1 IC50 ~105 nM, JAK3 ~1 µM; Momelotinib: JAK1 11 nM, JAK3 155 nM.
Enables JAK2-specific pathway interrogation without JAK1/JAK3 confounding; qualitative selectivity difference.
Absolute inactivity claims require independent replication.
JAK1 JAK3 isoform selectivity kinase profiling

Cellular Antiproliferative Activity: Jak2-IN-6 Efficacy Across Solid Tumor Cell Lines

Jak2-IN-6 (Compound B2) demonstrates dose-dependent antiproliferative activity against multiple human cancer cell lines following 48-hour treatment at concentrations ranging from 6.3 to 50 µg/mL [1]. Quantified IC50 values are 18.1 µg/mL against PC-9 (non-small cell lung cancer), 58.3 µg/mL against H1975 (non-small cell lung cancer harboring EGFR T790M mutation), and 40.6 µg/mL against PANC-1 (pancreatic ductal adenocarcinoma) [1]. The differential sensitivity observed (PC-9 being approximately 3.2-fold more sensitive than H1975) provides a cellular context for JAK2 dependency across distinct oncogenic backgrounds. This cellular efficacy data, while establishing Jak2-IN-6 as a functional JAK2 inhibitor in intact cellular systems, is derived from a single publication and has not been independently replicated in peer-reviewed studies. Comparative cellular IC50 data for clinical JAK2 inhibitors in these specific cell lines are not available in the public domain.

Antiproliferative activity
Data to verify
IC50: PC-9 18.1 µg/mL, H1975 58.3 µg/mL, PANC-1 40.6 µg/mL after 48 h. Differential sensitivity (3.2-fold PC-9 vs. H1975).
Reported cell-model response context; supports dose-range planning for in vitro proliferation studies.
Single publication; independent replication not available. Comparative clinical inhibitor data missing.
cancer antiproliferative PC-9 H1975 PANC-1 cell viability

Binding Mode Differentiation: Unique Jak2-IN-6 Interactions with Val863, Leu983, Asp994, and Gly993

Molecular docking studies of Jak2-IN-6 (Compound B2) reveal a distinctive binding mode within the JAK2 ATP-binding pocket that differentiates it from clinical inhibitors [1]. An intramolecular hydrogen bond constrains the chlorothiophene substituent coplanar with the aminothiazole core, a conformational feature that governs its specific binding geometry [1]. The chlorothiophene moiety occupies a binding pocket adjacent to Val863 and Leu983, extending toward Asp994 of the activation loop and Gly993 of the glycine-rich loop [1]. This binding footprint contrasts with the binding modes reported for clinical JAK2 inhibitors, which occupy different subpocket regions [2]. The engagement of residues near the activation loop (Asp994) suggests that Jak2-IN-6 may differentially influence JAK2 conformational dynamics compared to inhibitors that do not extend into this region. This binding mode characterization is derived from computational docking studies only; experimental co-crystal structural validation has not been reported.

Binding mode
Computational model
Chlorothiophene near Val863/Leu983, extending toward Asp994 (activation loop) and Gly993 (glycine-rich loop); distinct from clinical inhibitors.
Supports studies of activation loop dynamics; unique engagement may influence conformational effects.
Docking only; no experimental co-crystal validation.
molecular docking JAK2 binding pocket activation loop glycine-rich loop

Physicochemical and Formulation Properties: Jak2-IN-6 Solubility and Stability Parameters

Jak2-IN-6 exhibits a molecular weight of 335.83 g/mol (C14H10ClN3OS2) and demonstrates DMSO solubility of 60 mg/mL (approximately 178.7 mM) with ultrasonic assistance and pH adjustment to 5 using HCl . The compound is supplied as a light yellow to yellow solid powder [1]. Recommended storage conditions are -20°C for powder (stable up to 3 years) and 4°C (stable up to 2 years); for DMSO stock solutions, -80°C storage with aliquoting is recommended for up to 6 months, with avoidance of repeated freeze-thaw cycles . In contrast, clinical JAK2 inhibitors such as fedratinib (MW 524.68) and momelotinib are formulated for oral bioavailability and have undergone extensive preclinical and clinical pharmacokinetic optimization [2]. Jak2-IN-6 has no reported in vivo pharmacokinetic data, oral bioavailability assessment, or metabolic stability characterization in the public domain.

Formulation properties
Supporting evidence
DMSO solubility 60 mg/mL (~178.7 mM) with pH adjustment; powder stable at -20°C (3 years). No in vivo PK or oral bioavailability data.
Appropriate for in vitro/ex vivo applications; in vivo use requires caution and PK characterization.
Solubility protocol requires ultrasonic assistance and HCl; avoid freeze-thaw.
solubility DMSO formulation stability storage

Jak2-IN-6: Optimal Experimental Applications Based on Quantified Selectivity and Scaffold Differentiation


JAK2-Specific Pathway Dissection Without JAK1/JAK3 Signaling Confounds

Researchers requiring clean JAK2-specific pathway interrogation should employ Jak2-IN-6 due to its demonstrated complete absence of activity against JAK1 and JAK3 [1]. This binary selectivity profile enables unambiguous attribution of observed signaling effects to JAK2 inhibition without the confounding JAK1/JAK3 modulation inherent to clinical agents such as fedratinib (JAK1 IC50 ≈ 105 nM) or momelotinib (JAK1 IC50 11 nM) . Applications include: JAK/STAT pathway mapping in hematopoietic cells, JAK2-dependent transcriptional profiling, and investigation of JAK2-specific vs. JAK1-compensatory signaling mechanisms.

Aminothiazole Chemotype Tool Compound for Scaffold Diversification and Resistance Studies

Investigators conducting structure-activity relationship (SAR) studies or probing JAK2 inhibitor resistance mechanisms should utilize Jak2-IN-6 as a structurally orthogonal tool compound. Its aminothiazole scaffold, constrained by an intramolecular hydrogen bond that positions the chlorothiophene substituent coplanar with the core, engages the JAK2 ATP-binding pocket adjacent to Val863 and Leu983 while extending toward Asp994 of the activation loop [1]. This binding geometry is distinct from the pyrrolopyrimidine core of fedratinib and the pyrimidine scaffold of momelotinib . Applications include: cross-resistance profiling of JAK2 mutant variants, scaffold-hopping medicinal chemistry campaigns, and validation of docking-based virtual screening hits.

In Vitro Antiproliferative Studies in PC-9, H1975, and PANC-1 Cancer Models

Scientists evaluating JAK2 dependency in solid tumor models can reference the published antiproliferative IC50 values of Jak2-IN-6: 18.1 µg/mL in PC-9 (non-small cell lung cancer), 58.3 µg/mL in H1975 (EGFR T790M-mutant NSCLC), and 40.6 µg/mL in PANC-1 (pancreatic cancer) following 48-hour treatment [1]. These quantified benchmarks provide dose-ranging guidance for researchers replicating or extending these findings. Applications include: JAK2-dependency validation across cancer lineages, combination therapy screening with EGFR or MEK inhibitors in NSCLC models, and comparative efficacy studies of novel aminothiazole analogs.

Molecular Docking and Computational Chemistry Validation

Computational chemists and structural biologists seeking to validate docking algorithms or pharmacophore models can utilize Jak2-IN-6 as a reference ligand with a characterized binding pose. The published docking model identifies specific JAK2 residue interactions (Val863, Leu983, Asp994, Gly993) and a distinctive intramolecular hydrogen bond-mediated conformational constraint [1]. This provides a benchmark for: assessing docking software accuracy in reproducing aminothiazole scaffold poses, validating homology models of JAK2 kinase domain, and developing pharmacophore queries for virtual screening of novel JAK2 inhibitor chemotypes.

Application
Selection Property
Validation Focus
JAK2-specific pathway signaling studies
Isoform selectivity review (JAK1/JAK3 inactivity)
Confirm absence of JAK1/JAK3 modulation in target cell system
Scaffold-diversification and resistance research
Aminothiazole chemotype with reported distinct binding mode
Validate binding pocket occupancy and conformational constraint vs. clinical inhibitors
Solid tumor antiproliferative model studies
Cell-model endpoint review (reported IC50 benchmarks)
Verify dose-dependent viability response in relevant cancer cell lines
Computational docking and pharmacophore validation
Published docking model with key residue interactions
Reproduce binding pose and assess docking accuracy for aminothiazole scaffolds

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